

NMR and HPLC analysis of "3-(4-Fluorophenyl)isoxazol-5-amine"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Fluorophenyl)isoxazol-5-amine

Cat. No.: B1270891

[Get Quote](#)

An Application Note for the Analytical Characterization of **3-(4-Fluorophenyl)isoxazol-5-amine**

**Abstract

This application note provides a comprehensive guide to the analytical characterization of **3-(4-Fluorophenyl)isoxazol-5-amine**, a key heterocyclic building block in medicinal chemistry and drug development.^[1] We present detailed, validated protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and for purity assessment and quantification via High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, analytical scientists, and quality control professionals, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

3-(4-Fluorophenyl)isoxazol-5-amine belongs to the isoxazole class of heterocyclic compounds, which are integral pharmacophores in a wide array of therapeutic agents. The precise substitution pattern—a fluorophenyl group at the 3-position and an amine at the 5-position—confers specific physicochemical properties that are leveraged in drug design. Given its role as a critical intermediate, verifying the structural identity and ensuring the purity of this compound is paramount.

This guide establishes robust analytical workflows for two orthogonal techniques:

- NMR Spectroscopy: The definitive method for unambiguous structural confirmation. We will detail the acquisition and interpretation of ^1H and ^{13}C NMR spectra to verify the molecular framework.
- Reverse-Phase HPLC: The industry-standard method for determining the purity profile and quantifying the analyte. We will describe a validated RP-HPLC method with UV detection suitable for quality control and stability studies.

Compound Profile

Property	Value	Source
Chemical Name	3-(4-Fluorophenyl)isoxazol-5-amine	-
Synonyms	5-Amino-3-(4-fluorophenyl)isoxazole	
CAS Number	81465-82-9	[2]
Molecular Formula	$\text{C}_9\text{H}_7\text{FN}_2\text{O}$	[3]
Molecular Weight	178.16 g/mol	[3]
Melting Point	127-132 °C	[3]
Appearance	White to light-colored crystalline powder	

Part I: Structural Elucidation by NMR Spectroscopy Principle and Rationale

NMR spectroscopy is an unparalleled technique for determining molecular structure. It operates by probing the magnetic properties of atomic nuclei (primarily ^1H and ^{13}C), providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For **3-(4-Fluorophenyl)isoxazol-5-amine**, ^1H NMR will confirm the presence and substitution pattern of the aromatic and heterocyclic rings, while ^{13}C NMR will verify the carbon skeleton. The presence of a fluorine atom provides an additional layer of confirmation through characteristic C-F and H-F coupling patterns.

Experimental Protocol: NMR Analysis

1.2.1. Sample Preparation

- Accurately weigh 5-10 mg of the **3-(4-Fluorophenyl)isoxazol-5-amine** sample.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for compounds with amine protons to avoid rapid exchange.[4]
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if not already present in the solvent.

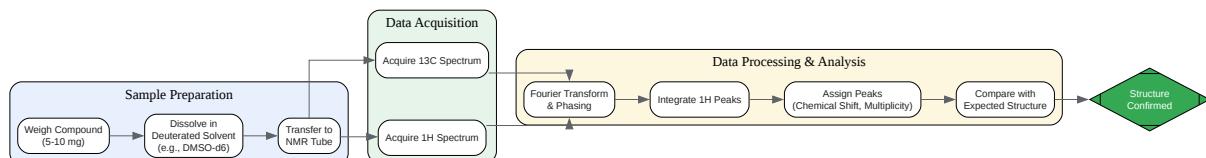
1.2.2. Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer.[4][5]

Parameter	¹ H NMR	¹³ C NMR { ¹ H Decoupled}
Spectrometer Frequency	400 MHz	101 MHz
Solvent	DMSO-d ₆	DMSO-d ₆
Acquisition Pulses	16-32	1024-4096
Spectral Width	-2 to 12 ppm	0 to 200 ppm
Temperature	25 °C (298 K)	25 °C (298 K)
Relaxation Delay (d1)	2 seconds	2 seconds

Data Interpretation: Expected Spectral Features

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule. These predictions are based on established NMR principles and data from structurally related isoxazole derivatives.[6][7]


Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Assignment	Multiplicity	Approx. δ (ppm)	Integration	Key Rationale
H-4 (Isoxazole)	Singlet (s)	6.0 - 6.5	1H	Proton on the electron-rich isoxazole ring. Its chemical shift is highly characteristic.[7]
NH ₂ (Amine)	Broad Singlet (br s)	6.5 - 7.5	2H	Exchangeable protons; chemical shift can vary with concentration and temperature.
H-3', H-5' (Aromatic)	Triplet (t) or dd	7.2 - 7.4	2H	Protons ortho to the fluorine atom, appearing as a triplet due to coupling with both the adjacent protons and the ¹⁹ F atom.
H-2', H-6' (Aromatic)	Doublet of Doublets (dd)	7.8 - 8.0	2H	Protons meta to the fluorine atom, coupled to the adjacent protons.

Expected ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

Assignment	Approx. δ (ppm)	Key Rationale
C-4 (Isoxazole)	95 - 100	Shielded carbon on the isoxazole ring adjacent to the amine-bearing carbon. ^[7]
C-1' (Aromatic, ipso)	124 - 128 (d)	Carbon attached to the isoxazole ring; may show a small C-F coupling.
C-3', C-5' (Aromatic)	115 - 117 (d, $J \approx 22$ Hz)	Carbons ortho to fluorine, showing a characteristic large one-bond C-F coupling.
C-2', C-6' (Aromatic)	129 - 131 (d, $J \approx 9$ Hz)	Carbons meta to fluorine, showing smaller two-bond C-F coupling.
C-4' (Aromatic, C-F)	162 - 165 (d, $J > 240$ Hz)	Carbon directly bonded to fluorine, exhibiting a very large one-bond C-F coupling constant.
C-3 (Isoxazole)	160 - 163	Carbon attached to the fluorophenyl group.
C-5 (Isoxazole)	170 - 173	Carbon bearing the amine group, typically the most deshielded ring carbon. ^[7]

Workflow for NMR-Based Structural Verification

[Click to download full resolution via product page](#)

Caption: Workflow for NMR structural analysis.

Part II: Purity and Quantification by Reverse-Phase HPLC

Principle and Rationale

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method for separating and quantifying components in a mixture. Its application here is based on the partitioning of the moderately polar **3-(4-Fluorophenyl)isoxazol-5-amine** between a non-polar stationary phase (C18) and a polar mobile phase. By using a gradient elution, where the mobile phase becomes progressively less polar, we can ensure the efficient elution of the main compound while separating it from potential impurities (e.g., starting materials, by-products). UV detection is ideal as the aromatic rings in the analyte are strong chromophores. This method is sensitive, reproducible, and readily validated for quality control purposes.[8][9]

Experimental Protocol: HPLC Analysis

2.2.1. Reagents and Materials

- Acetonitrile (ACN): HPLC grade or higher.
- Water: Deionized (DI) or Milli-Q water, 18.2 MΩ·cm.

- Formic Acid (FA): HPLC grade, ~99% purity.
- Reference Standard: A well-characterized batch of **3-(4-Fluorophenyl)isoxazol-5-amine** (>99.5% purity).

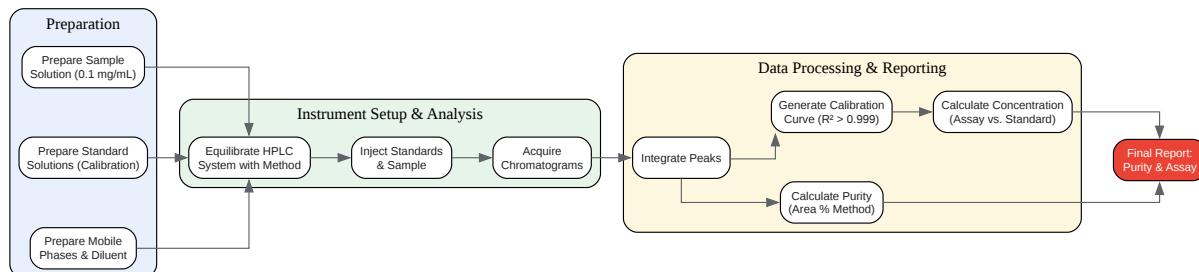
2.2.2. Preparation of Solutions

- Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Water.
- Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile.
- Diluent: 50:50 (v/v) Acetonitrile:Water.
- Sample Stock Solution: Accurately weigh and dissolve the sample in diluent to a final concentration of 1.0 mg/mL.
- Working Sample Solution: Dilute the stock solution with diluent to a final concentration of ~0.1 mg/mL.
- Standard Solutions for Calibration: Prepare a series of dilutions from a certified reference standard stock solution to create a calibration curve (e.g., 0.01, 0.05, 0.10, 0.20, 0.50 mg/mL).

2.2.3. Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters. The use of formic acid helps to protonate the amine, ensuring sharp, symmetrical peaks and improving reproducibility.[9]

Parameter	Recommended Setting
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	A: 0.1% FA in Water B: 0.1% FA in Acetonitrile
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
UV Detector Wavelength	254 nm
Gradient Program	Time (min)
0.0	
15.0	
18.0	
18.1	
25.0	


Data Analysis

- Purity Assessment: The purity of the sample is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

- Quantification: The concentration of the analyte in an unknown sample is determined by constructing a calibration curve. Plot the peak area of the reference standard against its known concentration. The concentration of the unknown sample is then calculated from its peak area using the linear regression equation derived from the curve.

Workflow for HPLC Purity and Assay

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC purity and assay analysis.

Summary and Conclusion

This application note details robust and reliable methods for the comprehensive analysis of **3-(4-Fluorophenyl)isoxazol-5-amine**. The NMR protocol provides an unequivocal means of structural verification, while the HPLC method offers a precise and accurate tool for determining purity and concentration. Together, these protocols form a self-validating system essential for any research, development, or manufacturing environment where the quality of this critical chemical intermediate must be assured. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, supporting downstream applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. cas 81465-82-9|| where to buy 3-(4-Fluorophenyl)isoxazol-5-amine [english.chemenu.com]
- 3. 3-Amino-5-(4-fluorophenyl)isoxazole 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [NMR and HPLC analysis of "3-(4-Fluorophenyl)isoxazol-5-amine"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270891#nmr-and-hplc-analysis-of-3-4-fluorophenyl-isoxazol-5-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com